molecular formula C11H10F3NO3 B12629741 (5S)-5-(Hydroxymethyl)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one CAS No. 919081-44-0

(5S)-5-(Hydroxymethyl)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one

Cat. No.: B12629741
CAS No.: 919081-44-0
M. Wt: 261.20 g/mol
InChI Key: DOFPEWKUHZUFJE-VIFPVBQESA-N
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Description

(5S)-5-(Hydroxymethyl)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one is a complex organic compound known for its unique chemical structure and properties. This compound features an oxazolidinone ring, a trifluoromethyl group, and a hydroxymethyl group, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-(Hydroxymethyl)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable phenyl derivative with a trifluoromethylating agent, followed by the formation of the oxazolidinone ring through cyclization reactions. The hydroxymethyl group is introduced via selective reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. The reaction conditions are carefully controlled to minimize by-products and ensure the desired stereochemistry of the final product.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-(Hydroxymethyl)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the oxazolidinone ring or the trifluoromethyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

(5S)-5-(Hydroxymethyl)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a useful tool for studying enzyme interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5S)-5-(Hydroxymethyl)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the oxazolidinone ring facilitates interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (5S)-5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    (5S)-5-(Hydroxymethyl)-3-[3-(methyl)phenyl]-1,3-oxazolidin-2-one: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and interactions.

Uniqueness

The presence of the trifluoromethyl group in (5S)-5-(Hydroxymethyl)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one distinguishes it from similar compounds, providing enhanced stability, lipophilicity, and binding affinity. These properties make it particularly valuable in medicinal chemistry and drug development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

919081-44-0

Molecular Formula

C11H10F3NO3

Molecular Weight

261.20 g/mol

IUPAC Name

(5S)-5-(hydroxymethyl)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H10F3NO3/c12-11(13,14)7-2-1-3-8(4-7)15-5-9(6-16)18-10(15)17/h1-4,9,16H,5-6H2/t9-/m0/s1

InChI Key

DOFPEWKUHZUFJE-VIFPVBQESA-N

Isomeric SMILES

C1[C@H](OC(=O)N1C2=CC=CC(=C2)C(F)(F)F)CO

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC(=C2)C(F)(F)F)CO

Origin of Product

United States

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